Brofaromine

Description

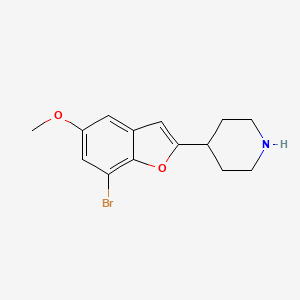

Structure

3D Structure

Properties

IUPAC Name |

4-(7-bromo-5-methoxy-1-benzofuran-2-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO2/c1-17-11-6-10-7-13(9-2-4-16-5-3-9)18-14(10)12(15)8-11/h6-9,16H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZXHSWVDAYOFPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=C(O2)C3CCNCC3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63638-90-4 (hydrochloride) | |

| Record name | Brofaromine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063638915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10213008 | |

| Record name | Brofaromine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10213008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63638-91-5 | |

| Record name | Brofaromine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63638-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brofaromine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063638915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brofaromine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13876 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Brofaromine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10213008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BROFAROMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WV4B8Q07H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Preclinical Pharmacological Profile of Brofaromine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brofaromine is a selective and reversible inhibitor of monoamine oxidase A (MAO-A), a key enzyme in the degradation of monoamine neurotransmitters.[1][2][3] In addition to its primary mechanism, preclinical studies have revealed that this compound also possesses serotonin reuptake inhibitory properties.[2][4][5] This dual action suggests a potential for a broad-spectrum antidepressant effect. This whitepaper provides a comprehensive overview of the preclinical pharmacological profile of this compound, summarizing key quantitative data from in vitro and in vivo studies, detailing experimental methodologies, and visualizing core mechanisms and workflows.

Introduction

This compound (4-(7-bromo-5-methoxy-2-benzofuranyl)piperidine) emerged as a second-generation MAO inhibitor, designed to offer a safer alternative to the earlier irreversible MAOIs.[3] Its key features are its selectivity for the MAO-A isoform and the reversible nature of its inhibition.[1][3] This selectivity is significant as MAO-A is the primary isoenzyme responsible for the metabolism of serotonin and norepinephrine, neurotransmitters strongly implicated in the pathophysiology of depression. Furthermore, the reversibility of inhibition was anticipated to reduce the risk of the "cheese effect," a hypertensive crisis associated with the consumption of tyramine-rich foods, which is a major concern with irreversible MAOIs.[1] Preclinical research has been instrumental in delineating these characteristics and exploring its broader pharmacological actions, including its effects on serotonin transport.[2][4][5]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from preclinical studies on this compound, focusing on its enzyme inhibition, neurotransmitter reuptake inhibition, and pharmacokinetic properties in rats.

Table 1: In Vitro Enzyme and Transporter Inhibition

| Target | Parameter | Value | Species | Tissue/Preparation | Reference |

| MAO-A | ED50 | ~0.2 mg/kg (in vivo) | Rat | Ileum | [6] |

| MAO-B | Inhibition | No inhibition | Rat | Brain regions | [7] |

| Serotonin Transporter (SERT) | Potency relative to MAO-A inhibition | ~30-fold lower | Rat | Synaptosomal preparations | [4] |

Note: Specific IC50 or Ki values for in vitro MAO-A and serotonin transporter inhibition were not available in the reviewed literature.

Table 2: In Vivo Pharmacodynamic Effects in Rats

| Effect | Brain Region | Dosage | Observation | Reference |

| MAO-A Inhibition | Hippocampus, Striatum, Prefrontal Cortex | Dose-dependent | Significant reduction in activity | [7] |

| Serotonin Levels | Not specified | Not specified | Increased | [1][8] |

| 3,4-dihydroxyphenylacetic acid (DOPAC) Levels | Not specified | Not specified | Decreased (for 16-24 hours) | [1] |

Table 3: Pharmacokinetic Parameters in Rats

| Parameter | Route of Administration | Value | Reference |

| Cmax | Oral / Intravenous | Data not available | |

| Tmax | Oral / Intravenous | Data not available | |

| Half-life (t½) | Oral / Intravenous | Data not available | |

| Bioavailability | Oral | Data not available |

Note: Detailed pharmacokinetic parameters for this compound in preclinical animal models were not available in the reviewed literature.

Experimental Protocols

MAO-A and MAO-B Inhibition Assay (In Vivo)

Objective: To determine the in vivo potency and selectivity of this compound in inhibiting MAO-A and MAO-B activity in different brain regions of the rat.

Methodology:

-

Animal Model: Male Wistar rats.

-

Drug Administration: this compound administered at increasing doses.

-

Tissue Preparation: Following a specified time after drug administration, animals are euthanized, and brains are rapidly dissected to isolate specific regions (e.g., hippocampus, striatum, prefrontal cortex).

-

Enzyme Activity Measurement: MAO-A and MAO-B activities are determined radiochemically using specific substrates. For MAO-A, ³H-serotonin is commonly used, and for MAO-B, ³H-phenylethylamine is a typical substrate.

-

Data Analysis: The rate of formation of the respective metabolites is measured and compared between control and this compound-treated groups to determine the dose-dependent inhibition of each enzyme isoform. The ID50 (the dose required to inhibit 50% of the enzyme activity) is then calculated.

Serotonin Reuptake Inhibition Assay (In Vitro)

Objective: To assess the in vitro potency of this compound to inhibit the serotonin transporter (SERT).

Methodology:

-

Preparation of Synaptosomes: Synaptosomes, which are resealed nerve terminals containing neurotransmitter transporters, are prepared from rat brain tissue (e.g., cortex or striatum) by homogenization and differential centrifugation.

-

Radioligand Binding: Synaptosomal preparations are incubated with a specific radioligand for the serotonin transporter, such as [³H]citalopram or [³H]paroxetine, in the presence of varying concentrations of this compound.

-

Separation and Scintillation Counting: Bound and free radioligand are separated by rapid filtration. The amount of radioactivity retained on the filters, representing the radioligand bound to the serotonin transporters, is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Microdialysis for Neurotransmitter Level Assessment

Objective: To measure the effects of this compound on extracellular levels of monoamines and their metabolites in specific brain regions of freely moving rats.

Methodology:

-

Surgical Implantation of Microdialysis Probe: Rats are anesthetized, and a guide cannula is stereotaxically implanted into the brain region of interest (e.g., striatum, prefrontal cortex, or hippocampus). A microdialysis probe is inserted through the guide cannula.

-

Perfusion and Sample Collection: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate. Neurotransmitters and metabolites from the extracellular fluid diffuse across the semipermeable membrane of the probe into the perfusate. Dialysate samples are collected at regular intervals.

-

Neurochemical Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) coupled with electrochemical detection (ECD) to quantify the concentrations of serotonin, dopamine, norepinephrine, and their respective metabolites.

-

Data Analysis: Changes in neurotransmitter levels following the administration of this compound are compared to baseline levels to determine the drug's effect on neurotransmitter release and metabolism.

Visualizations

Signaling Pathway of this compound's Dual Action

References

- 1. Preclinical profiles of the novel reversible MAO-A inhibitors, moclobemide and this compound, in comparison with irreversible MAO inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound--a review of its pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound--a selective, reversible, and short-acting MAO-A inhibitor: review of the pharmacological and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The reversible MAO inhibitor, this compound, inhibits serotonin uptake in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: a monoamine oxidase-A and serotonin uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Displacement of in vivo binding of [3H]this compound to rat intestinal monoamine oxidase A by orally administered tyramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regional action of this compound on rat brain MAO-A and MAO-B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of neurochemical effects of the monoamine oxidase inhibitors phenelzine, moclobemide and this compound in the rat after short- and long-term administration - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Brofaromine's Enzyme Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the in vitro characterization of Brofaromine, a selective and reversible inhibitor of monoamine oxidase-A (MAO-A) with concomitant serotonin (5-HT) uptake inhibitory properties.[1] The following sections detail quantitative enzyme inhibition data, comprehensive experimental protocols, and visualizations of the associated biochemical pathways and workflows.

Quantitative Enzyme Inhibition Data

This compound's inhibitory activity against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) has been quantified through the determination of IC50 and Ki values. These parameters are critical for understanding the compound's potency and selectivity.

| Enzyme | Inhibitor | Parameter | Value | Species | Source |

| MAO-A | This compound | IC50 | 1.6 x 10-8 M | Rat Brain | Waldmeier et al., 1983 |

| MAO-B | This compound | IC50 | 2.1 x 10-6 M | Rat Brain | Waldmeier et al., 1983 |

| MAO-A | This compound | Ki | 1.4 nM | Human Platelets | Tipton et al., 1982 |

Note: IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to inhibit 50% of an enzyme's activity. Ki (Inhibition constant) is an indicator of the potency of an inhibitor; it is the concentration required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor.

Experimental Protocols

The following protocols outline the methodologies for determining the enzyme inhibition kinetics of this compound.

MAO-A and MAO-B Inhibition Assay

This spectrophotometric assay is a continuous method used to determine the inhibitory activity of this compound on MAO-A and MAO-B.[2]

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

This compound

-

Kynuramine (substrate for MAO-A)[2]

-

Benzylamine (substrate for MAO-B)[2]

-

Potassium phosphate buffer (pH 7.4)

-

Spectrophotometer capable of reading at 316 nm and 250 nm[2]

Procedure:

-

Enzyme Preparation: Reconstitute the lyophilized MAO-A and MAO-B enzymes in potassium phosphate buffer to the desired concentration.

-

Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then make serial dilutions in potassium phosphate buffer to achieve a range of concentrations.

-

Assay Reaction:

-

In a 96-well plate, add the potassium phosphate buffer.

-

Add the this compound solution at various concentrations to the respective wells.

-

Add the MAO-A or MAO-B enzyme solution to each well.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B).

-

-

Data Acquisition:

-

Immediately place the plate in the spectrophotometer.

-

Measure the increase in absorbance at 316 nm for the MAO-A reaction (formation of 4-hydroxyquinoline) or 250 nm for the MAO-B reaction (formation of benzaldehyde) over time.[2]

-

-

Data Analysis:

-

Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

To determine the Ki value and the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate and this compound. Analyze the data using Lineweaver-Burk or other kinetic plots.[3][4]

-

Synaptosome Preparation for Serotonin Uptake Assay

This protocol describes the isolation of synaptosomes from brain tissue, which are essential for studying the effects of this compound on serotonin reuptake.

Materials:

-

Rodent brain tissue (e.g., whole brain, hippocampus, or striatum)

-

Homogenization buffer (e.g., 0.32 M sucrose, 4 mM HEPES, pH 7.4)[5]

-

Sucrose solutions of varying molarity (e.g., 0.8 M and 1.2 M) for gradient centrifugation[5]

-

Dounce homogenizer

-

Refrigerated centrifuge with swinging bucket rotor

Procedure:

-

Tissue Homogenization:

-

Euthanize the animal and rapidly dissect the desired brain region on ice.

-

Weigh the tissue and homogenize it in ice-cold homogenization buffer (e.g., 10 mL/g of tissue) using a Dounce homogenizer with slow strokes.[6]

-

-

Initial Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and large debris.[5]

-

-

Supernatant Collection:

-

Carefully collect the supernatant (S1) and transfer it to a new tube.

-

-

High-Speed Centrifugation:

-

Centrifuge the S1 supernatant at a higher speed (e.g., 15,000 x g) for 20 minutes at 4°C to pellet the synaptosomes.[6]

-

-

Sucrose Gradient Centrifugation (Optional, for higher purity):

-

Resuspend the pellet in homogenization buffer.

-

Layer the resuspended pellet onto a discontinuous sucrose gradient (e.g., 1.2 M and 0.8 M sucrose layers).[5]

-

Centrifuge at high speed (e.g., 160,000 x g) for 15 minutes.[5]

-

The synaptosomes will be located at the interface of the 0.8 M and 1.2 M sucrose layers.[5]

-

-

Final Pellet Resuspension:

-

Carefully collect the synaptosome fraction and dilute it with an appropriate assay buffer.

-

Pellet the synaptosomes by centrifugation and resuspend them in the final assay buffer for the serotonin uptake experiment.

-

Synaptosomal Serotonin Uptake Assay

This radiolabeled assay measures the inhibition of serotonin reuptake into synaptosomes by this compound.

Materials:

-

Prepared synaptosomes

-

Krebs-phosphate assay buffer[7]

-

[³H]Serotonin (radiolabeled serotonin)

-

This compound

-

Scintillation vials and liquid scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Incubation Setup:

-

In test tubes, add the Krebs-phosphate assay buffer.

-

Add this compound at various concentrations.

-

Add the synaptosome suspension.

-

-

Uptake Initiation:

-

Initiate the uptake by adding a known concentration of [³H]Serotonin to each tube.

-

-

Incubation:

-

Incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

-

-

Uptake Termination:

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]Serotonin.

-

-

Radioactivity Measurement:

-

Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Determine the amount of [³H]Serotonin taken up by the synaptosomes in the presence and absence of this compound.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway affected by this compound and the general workflow for characterizing its enzyme inhibition.

Caption: MAO-A Inhibition and Serotonin Reuptake Signaling Pathway.

Caption: Experimental Workflow for Enzyme Inhibition Characterization.

References

- 1. This compound: a monoamine oxidase-A and serotonin uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]

- 4. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]

- 5. researchgate.net [researchgate.net]

- 6. Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro uptake assays in synaptosomes [bio-protocol.org]

An In-Depth Technical Guide on the Neurochemical Effects of Brofaromine in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brofaromine is a selective and reversible inhibitor of monoamine oxidase A (MAO-A) that also possesses serotonin reuptake inhibitory properties.[1][2][3][4][5] This dual mechanism of action positions it as a significant compound of interest in the study of mood disorders. This technical guide provides a comprehensive overview of the neurochemical effects of this compound in the central nervous system. It is designed to be a resource for researchers, scientists, and drug development professionals, offering detailed information on its mechanism of action, quantitative data on its biochemical interactions, and explicit experimental protocols for its study.

Introduction

This compound (proposed brand name Consonar) is a piperidine derivative discovered by Ciba-Geigy.[2] It emerged as a promising therapeutic agent for depression and anxiety due to its unique pharmacological profile.[2][6] As a reversible inhibitor of MAO-A (RIMA), it offers a safer alternative to the older, irreversible MAO inhibitors by reducing the risk of hypertensive crises induced by tyramine-rich foods.[3] Furthermore, its ability to inhibit the reuptake of serotonin suggests a synergistic antidepressant effect.[4] This document will delve into the core neurochemical aspects of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its action pathways.

Mechanism of Action

This compound exerts its primary effects on the central nervous system through two principal mechanisms:

-

Reversible Inhibition of Monoamine Oxidase A (MAO-A): MAO-A is a key enzyme in the degradation of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[1][4] By reversibly inhibiting MAO-A, this compound increases the synaptic availability of these neurotransmitters, which is believed to be a critical factor in its antidepressant and anxiolytic effects.[3] The reversible nature of this inhibition contributes to a more favorable safety profile compared to irreversible MAOIs.[3]

-

Serotonin Reuptake Inhibition: In addition to its action on MAO-A, this compound also blocks the serotonin transporter (SERT), thereby inhibiting the reuptake of serotonin from the synaptic cleft.[1][5][7] This action further potentiates serotonergic neurotransmission.

The combination of these two mechanisms is thought to produce a robust and broad-spectrum antidepressant effect.[4]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound's interaction with its primary targets.

Table 1: In Vitro Inhibition of Monoamine Oxidase A (MAO-A)

| Parameter | Value | Species | Tissue | Reference |

| ID50 | ~1.5 mg/kg p.o. | Rat | Brain | [8] |

Note: Specific Ki or IC50 values for direct MAO-A inhibition were not consistently available in the reviewed literature. The provided ID50 represents the dose required to inhibit 50% of the enzyme activity in vivo.

Table 2: In Vitro Serotonin Reuptake Inhibition

| Parameter | Value | Species | Preparation | Reference |

| IC50 | Not explicitly stated | Rat | Synaptosomes | [7] |

Note: While multiple sources confirm this compound's serotonin reuptake inhibiting properties, a precise IC50 value from in vitro studies was not found in the reviewed literature. Studies indicate this inhibition occurs at doses higher than those required for MAO-A inhibition.[7]

Table 3: Effects on Extracellular Monoamine Levels (In Vivo Microdialysis)

| Brain Region | Neurotransmitter | % Increase from Baseline (approx.) | Species | Reference |

| Frontal Cortex | Serotonin (5-HT) | Dose-dependent increase | Rat | [9] |

| Raphe Nuclei | Serotonin (5-HT) | Dose-dependent increase (more marked than in cortex) | Rat | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the neurochemical effects of this compound.

Radioligand Binding Assay for MAO-A Inhibition

This protocol is a generalized procedure for determining the inhibitory constant (Ki) of a compound for MAO-A.

Objective: To quantify the affinity of this compound for the MAO-A enzyme.

Materials:

-

Rat brain mitochondria (as a source of MAO-A)

-

[³H]-Ro 41-1049 (a high-affinity radioligand for MAO-A)

-

This compound

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Tissue Preparation: Homogenize rat brain tissue in cold buffer and prepare a mitochondrial fraction through differential centrifugation.

-

Binding Assay: In a series of tubes, incubate the mitochondrial preparation with a fixed concentration of [³H]-Ro 41-1049 and varying concentrations of this compound.

-

Incubation: Incubate the mixture at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis for Neurotransmitter Level Measurement

This protocol outlines a general procedure for measuring extracellular neurotransmitter levels in the rat brain following this compound administration.

Objective: To determine the effect of this compound on the extracellular concentrations of serotonin, dopamine, and norepinephrine in specific brain regions.

Materials:

-

Male Wistar rats

-

Stereotaxic apparatus

-

Microdialysis probes

-

Perfusion pump

-

Artificial cerebrospinal fluid (aCSF)

-

This compound

-

HPLC system with electrochemical detection

-

Fraction collector

Procedure:

-

Probe Implantation: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a microdialysis probe into the target brain region (e.g., prefrontal cortex, striatum, or hippocampus).

-

Recovery: Allow the animal to recover from surgery for at least 24 hours.

-

Perfusion: On the day of the experiment, connect the microdialysis probe to a perfusion pump and perfuse with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2 hours to establish a stable baseline of neurotransmitter levels.

-

Drug Administration: Administer this compound (e.g., via intraperitoneal injection) at the desired dose.

-

Post-Drug Collection: Continue to collect dialysate samples for several hours after drug administration.

-

Sample Analysis: Analyze the dialysate samples for serotonin, dopamine, norepinephrine, and their metabolites using HPLC with electrochemical detection.

-

Data Analysis: Express the neurotransmitter concentrations as a percentage of the mean baseline values and analyze the data for statistically significant changes over time.

Visualizations

Signaling Pathway of this compound's Dual Action

Caption: Dual mechanism of this compound action.

Experimental Workflow for In Vivo Microdialysis

Caption: Workflow for in vivo microdialysis experiment.

Conclusion

This compound represents a significant molecule in psychopharmacology due to its dual action as a reversible MAO-A inhibitor and a serotonin reuptake inhibitor. This guide has provided a detailed overview of its neurochemical effects, including its mechanism of action, available quantitative data, and comprehensive experimental protocols for its investigation. The provided information is intended to serve as a valuable resource for the scientific community in furthering the understanding and potential therapeutic applications of this compound and similar compounds. Further research is warranted to fully elucidate its quantitative binding affinities and to explore its effects on other neurotransmitter systems in greater detail.

References

- 1. This compound in depression: a Canadian multicenter placebo trial and a review of standard drug comparative studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo evidence for the reversible action of the monoamine oxidase inhibitor this compound on 5-hydroxytryptamine release in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound versus imipramine in in-patients with major depression--a controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 5. This compound: a monoamine oxidase-A and serotonin uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Canadian multicentre placebo-controlled study of a fixed dose of this compound, a reversible selective MAO-A inhibitor, in the treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regional action of this compound on rat brain MAO-A and MAO-B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effects of this compound, a reversible MAO-A inhibitor, on extracellular serotonin in the raphe nuclei and frontal cortex of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise and Discontinuation of a Dual-Action Antidepressant: A Technical History of Brofaromine

Basel, Switzerland - In the landscape of antidepressant drug discovery, the story of Brofaromine (proposed brand name Consonar) serves as a compelling case study in innovative pharmacology and the complex realities of pharmaceutical development. Developed by Ciba-Geigy in the late 1970s and early 1980s, this compound emerged as a promising second-generation monoamine oxidase inhibitor (MAOI), distinguished by its reversible and selective inhibition of monoamine oxidase A (MAO-A) and an additional, clinically relevant, inhibition of serotonin reuptake. This dual mechanism of action offered the potential for broad-spectrum antidepressant efficacy with a significantly improved safety profile compared to the first-generation, non-selective, and irreversible MAOIs. Despite demonstrating considerable promise in extensive clinical trials, the development of this compound was ultimately discontinued by Ciba-Geigy for reasons reported to be unrelated to its efficacy or safety. This technical guide provides an in-depth exploration of the discovery and developmental history of this compound, detailing its pharmacological profile, key experimental findings, and the trajectory of its clinical evaluation.

Discovery and Initial Synthesis

This compound, chemically known as 4-(7-bromo-5-methoxybenzofuran-2-yl)piperidine, was first synthesized in the laboratories of Ciba-Geigy. The development of this compound was part of a broader effort within the pharmaceutical industry to create safer MAOIs that could mitigate the risk of the infamous "cheese effect"—a hypertensive crisis that can occur when individuals taking non-selective MAOIs consume tyramine-rich foods. The key innovation in this compound's design was its reversible nature of MAO-A inhibition, which allowed for the displacement of the inhibitor by high concentrations of tyramine, thus preventing a dangerous pressor response.

While the precise, step-by-step synthesis protocol from Ciba-Geigy's internal development is not publicly available, the chemical structure suggests a multi-step synthesis involving the formation of the substituted benzofuran ring system followed by its linkage to a piperidine moiety. A documented method for the radiosynthesis of [11C]this compound for use in positron emission tomography (PET) studies provides some insight into the final stages of its synthesis. This process involved the O-methylation of the precursor 4-(5-hydroxy-7-bromobenzofuranyl)-2-piperidine using [11C]CH3I.

Pharmacological Profile: A Dual-Action Mechanism

This compound's unique therapeutic potential stemmed from its dual mechanism of action:

-

Reversible Inhibition of Monoamine Oxidase A (RIMA): this compound is a potent and selective inhibitor of MAO-A, the enzyme primarily responsible for the metabolism of serotonin, norepinephrine, and dopamine in the brain. Unlike irreversible MAOIs, this compound's binding to MAO-A is reversible, leading to a shorter duration of action and a reduced risk of dangerous drug-food interactions. This reversibility was a key safety feature, as it allowed for the physiological displacement of the drug from the enzyme by dietary amines like tyramine.

-

Serotonin Reuptake Inhibition: In addition to its effects on MAO-A, this compound was also shown to inhibit the reuptake of serotonin at the synaptic cleft, a mechanism of action shared with the widely successful selective serotonin reuptake inhibitors (SSRIs). This secondary action was believed to synergize with its MAO-A inhibitory effects, leading to a more robust enhancement of serotonergic neurotransmission.

This dual action positioned this compound as a potentially more effective antidepressant than agents with a single mechanism of action.

Preclinical Evaluation

In Vitro Studies

Detailed protocols for the specific in vitro assays conducted by Ciba-Geigy are not extensively published. However, standard methodologies for assessing MAO-A inhibition and serotonin reuptake inhibition would have been employed.

MAO-A Inhibition Assay (General Protocol): A typical in vitro MAO-A inhibition assay would involve the use of a source of the enzyme, such as rat brain mitochondria, and a specific substrate for MAO-A, like [14C]-serotonin or kynuramine. The experimental protocol would generally follow these steps:

-

Enzyme Preparation: Isolation of mitochondria from rat brain tissue through differential centrifugation.

-

Incubation: The mitochondrial suspension would be pre-incubated with varying concentrations of this compound.

-

Substrate Addition: A radiolabeled or fluorogenic substrate for MAO-A would be added to initiate the enzymatic reaction.

-

Reaction Termination: The reaction would be stopped after a defined period.

-

Product Quantification: The amount of product formed would be quantified using techniques like liquid scintillation counting or fluorometry.

-

IC50 Determination: The concentration of this compound required to inhibit 50% of the MAO-A activity (IC50) would then be calculated.

Serotonin Reuptake Inhibition Assay (General Protocol): The inhibitory effect of this compound on the serotonin transporter (SERT) would have been assessed using a synaptosomal preparation from a brain region rich in serotonergic nerve endings, such as the striatum or cortex. A common protocol would include:

-

Synaptosome Preparation: Preparation of crude synaptosomes from rat brain tissue.

-

Incubation: Synaptosomes would be incubated with varying concentrations of this compound.

-

Radioligand Addition: A radiolabeled ligand that binds to the serotonin transporter, such as [3H]-citalopram or [3H]-paroxetine, would be added.

-

Separation: Bound and free radioligand would be separated by rapid filtration.

-

Quantification: The amount of bound radioactivity would be measured by liquid scintillation counting.

-

Ki Determination: The inhibition constant (Ki) of this compound for the serotonin transporter would be calculated.

In Vivo Studies

Preclinical in vivo studies in animal models of depression demonstrated this compound's antidepressant-like activity. For instance, it was shown to be effective in the social conflict test in rats. Furthermore, in vivo studies in rats confirmed that this compound increases the levels of serotonin and decreases the levels of its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in the brain, consistent with its mechanism of action.

Clinical Development

This compound underwent an extensive clinical development program, with numerous trials conducted to evaluate its efficacy and safety in patients with major depression.

Dose-Finding Studies

Early clinical trials focused on identifying the optimal therapeutic dose of this compound. A double-blind, dose-finding study in depressed in-patients compared doses of 50 mg, 100 mg, and 150 mg per day. The results indicated a statistically significant linear dose-response relationship in patients with "endogenous" depression, with the 150 mg/day dose being the most effective. In this group, the mean drop in the Hamilton Depression Rating Scale (HAMD) total score was 25.3 points, with an 83% response rate (defined as a ≥50% reduction in the initial HAMD score).

Placebo-Controlled and Comparative Trials

Subsequent, larger-scale clinical trials were designed to confirm the efficacy of this compound against placebo and to compare it with existing antidepressant medications.

A Canadian multicenter, double-blind, placebo-controlled study involving 220 patients with major depression found that this compound was significantly more effective than placebo on several efficacy measures, including the Overall Evaluation of Efficacy and the Beck self-rating scale.

This compound was also compared to the tricyclic antidepressant imipramine in several double-blind trials. In a study of 216 in-patients with major depression, this compound was found to be superior to imipramine in terms of both efficacy (as measured by the HAMD and von Zerssen self-rating scale) and tolerability. Another comparative trial in 189 elderly patients with major depression found this compound to have comparable efficacy to imipramine but with a distinct and more favorable side-effect profile.

Comparisons with other MAOIs also demonstrated this compound's favorable profile. In a double-blind study, this compound (150 mg/day) was found to be as effective as the irreversible MAOI phenelzine (45 mg/day).

Quantitative Data Summary

The following tables summarize the key quantitative data available from preclinical and clinical studies of this compound.

| Parameter | Value | Species/Assay Condition | Reference |

| Pharmacokinetics | |||

| Protein Binding | 98% | Human | |

| Elimination Half-life | 9-14 hours | Human | |

| 19.0 hours (elderly) | Human (66-92 years) | ||

| 14.2 hours (young adults) | Human (20-35 years) | ||

| Clearance | 5.0 L/h (elderly) | Human (66-92 years) | |

| 11.8 L/h (young adults) | Human (20-35 years) | ||

| Volume of Distribution | 130 L (elderly) | Human (66-92 years) | |

| 230 L (young adults) | Human (20-35 years) | ||

| Clinical Efficacy | |||

| HAMD Score Reduction | 25.3 points (mean drop) | 150 mg/day in endogenous depression (4-week trial) | |

| Response Rate (>50% HAMD reduction) | 83% | 150 mg/day in endogenous depression (4-week trial) | |

| 58-66% | Compared to imipramine (n=609) |

Visualizing the Mechanism of Action and Developmental Workflow

To better illustrate the core concepts behind this compound's function and development, the following diagrams are provided in DOT language.

Caption: Mechanism of action of this compound in a serotonergic synapse.

Caption: Simplified developmental workflow of this compound.

Discontinuation of Development

Despite a robust portfolio of clinical data supporting its efficacy and a favorable safety profile, Ciba-Geigy made the decision to halt the development of this compound. The specific reasons for this decision have not been fully disclosed in the public domain, but it has been consistently reported that the discontinuation was not due to concerns about the drug's efficacy or safety. It is plausible that strategic business decisions, the changing landscape of the antidepressant market with the rise of SSRIs, or other internal factors at Ciba-Geigy contributed to this outcome.

Conclusion

This compound represents a significant chapter in the history of antidepressant drug development. Its innovative dual mechanism of action, combining reversible MAO-A inhibition with serotonin reuptake inhibition, offered a promising therapeutic option for individuals with major depression. The extensive preclinical and clinical research conducted by Ciba-Geigy demonstrated its potential as an effective and well-tolerated antidepressant with a notable safety advantage over older MAOIs. While this compound never reached the market, its developmental history provides valuable insights for researchers and drug development professionals, underscoring the complex interplay of scientific innovation, clinical performance, and strategic corporate decision-making in the pharmaceutical industry. The story of this compound remains a testament to the ongoing quest for more effective and safer treatments for depressive disorders.

Brofaromine's Selectivity for Monoamine Oxidase A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brofaromine is a reversible and selective inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial in the metabolism of monoamine neurotransmitters.[1][2][3] Its distinct pharmacological profile, which also includes serotonin reuptake inhibition, has positioned it as a significant compound in neuropharmacological research.[3][4] This technical guide provides an in-depth analysis of this compound's selectivity for MAO-A, presenting available quantitative data, detailing experimental methodologies for assessing this selectivity, and visualizing the relevant biochemical pathways and experimental workflows.

Quantitative Analysis of MAO-A Selectivity

| Parameter | MAO-A | MAO-B | Source Organism/Tissue | Comments | Reference |

| Inhibition | Potent, reversible inhibitor | No significant inhibition | Rat Brain | This compound inhibits MAO-A activities in a dose-dependent manner across all brain regions examined but does not inhibit MAO-B activities. | [5] |

| Platelet MAO Activity | Not applicable (Platelets primarily contain MAO-B) | No reduction in activity | Human Platelets | Clinical studies showed no measurable reduction in platelet MAO activity in patients treated with this compound, indicating a lack of MAO-B inhibition. | [6] |

| In Vivo Binding | Displaceable by other MAO-A inhibitors | Not reported | Rat Brain | In vivo binding experiments using [3H]this compound demonstrated displacement by other MAO-A inhibitors like clorgyline and moclobemide. | [7] |

Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are key metrics for quantifying inhibitor potency. The lack of standardized, directly comparable values for this compound across both MAO isoforms in published literature highlights a gap in the publicly available data.

Experimental Protocols for Determining MAO-A Selectivity

The determination of a compound's selectivity for MAO-A over MAO-B is a critical step in its pharmacological characterization. The following protocols are representative of the methodologies employed in such assessments.

In Vitro MAO Inhibition Assay

This assay directly measures the enzymatic activity of MAO-A and MAO-B in the presence of the test compound.

Objective: To determine the IC50 values of this compound for both MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine (a non-selective substrate for both MAO-A and MAO-B)

-

This compound

-

Clorgyline (a selective MAO-A inhibitor, as a positive control)

-

Selegiline (a selective MAO-B inhibitor, as a positive control)

-

Phosphate buffer (pH 7.4)

-

Spectrofluorometer

Procedure:

-

Enzyme Preparation: Recombinant human MAO-A and MAO-B are diluted to an appropriate concentration in phosphate buffer.

-

Inhibitor Preparation: A series of dilutions of this compound, clorgyline, and selegiline are prepared.

-

Assay Reaction:

-

In a 96-well plate, the MAO enzyme (either A or B) is pre-incubated with varying concentrations of the inhibitor (this compound or controls) for a defined period (e.g., 15 minutes) at 37°C.

-

The enzymatic reaction is initiated by adding the substrate, kynuramine.

-

The reaction is allowed to proceed for a specific time (e.g., 30 minutes) at 37°C.

-

-

Detection: The reaction is stopped, and the formation of the fluorescent product, 4-hydroxyquinoline, is measured using a spectrofluorometer.

-

Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to the control (no inhibitor). The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to MAO-A.

Objective: To determine the binding affinity (Ki) of this compound for MAO-A.

Materials:

-

Tissue homogenates containing MAO-A (e.g., from rat brain or human placenta)

-

[3H]this compound or another suitable radioligand for MAO-A

-

Unlabeled this compound

-

Scintillation fluid and counter

Procedure:

-

Tissue Preparation: Brain or placental tissue is homogenized in a suitable buffer.

-

Competition Binding:

-

A fixed concentration of the radioligand ([3H]this compound) is incubated with the tissue homogenate in the presence of increasing concentrations of unlabeled this compound.

-

The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.

-

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The specific binding is determined by subtracting non-specific binding (measured in the presence of a high concentration of a competing ligand) from the total binding. The IC50 value for the displacement of the radioligand by this compound is calculated and then converted to a Ki value using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway of MAO-A Inhibition

The primary function of MAO-A is the degradation of monoamine neurotransmitters. Its inhibition by this compound leads to an increase in the synaptic concentration of these neurotransmitters, which is believed to be the basis of its therapeutic effects.

Caption: MAO-A inhibition by this compound increases neurotransmitter availability.

Experimental Workflow for MAO Inhibitor Selectivity Screening

The process of identifying and characterizing the selectivity of a potential MAO inhibitor involves a structured workflow.

Caption: Workflow for identifying selective MAO-A inhibitors.

Conclusion

This compound is a well-established selective and reversible inhibitor of monoamine oxidase A. This selectivity is a key feature of its pharmacological profile, minimizing the side effects associated with non-selective MAO inhibitors. While precise, directly comparable quantitative data on its inhibitory potency against both MAO isoforms are not extensively detailed in publicly accessible literature, the qualitative evidence from numerous studies is unequivocal. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of novel MAO inhibitors, a critical endeavor in the development of new therapeutics for psychiatric and neurological disorders.

References

- 1. pnas.org [pnas.org]

- 2. This compound--a selective, reversible, and short-acting MAO-A inhibitor: review of the pharmacological and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound--a review of its pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: a monoamine oxidase-A and serotonin uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regional action of this compound on rat brain MAO-A and MAO-B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Results of an open clinical trial of this compound (CGP 11 305 A), a competitive, selective, and short-acting inhibitor of MAO-A in major endogenous depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Newer aspects of the reversible inhibitor of MAO-A and serotonin reuptake, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Preclinical Landscape of Brofaromine: A Technical Guide on its Pharmacokinetics and Bioavailability in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brofaromine, a selective and reversible inhibitor of monoamine oxidase A (MAO-A) with additional serotonin reuptake inhibitory properties, has been a subject of interest for its potential antidepressant effects. Understanding its pharmacokinetic profile and bioavailability in preclinical animal models is crucial for the translation of this compound into clinical applications. This technical guide provides a comprehensive overview of the available knowledge on the pharmacokinetics and bioavailability of this compound in various animal models. Due to the limited availability of specific quantitative data in the public domain, this guide also outlines a generalized experimental framework for conducting such studies, based on established methodologies.

Introduction

This compound (CGP 11305 A) is a piperidine derivative that has demonstrated a dual mechanism of action, targeting two key players in serotonergic neurotransmission: monoamine oxidase A (MAO-A) and the serotonin transporter (SERT).[1] Its reversible inhibition of MAO-A distinguishes it from older, irreversible MAO inhibitors, potentially offering a safer side-effect profile, particularly concerning the "cheese effect".[2] Preclinical studies have been conducted in various animal models, including rats, mice, and cats, to elucidate its pharmacological effects.[1][3] However, a comprehensive public repository of its pharmacokinetic parameters in these models is notably scarce. This guide aims to consolidate the existing qualitative information and provide a structured approach for future preclinical pharmacokinetic investigations of this compound.

Mechanism of Action: A Dual-Target Approach

This compound's primary mechanism of action involves the reversible inhibition of MAO-A, an enzyme responsible for the degradation of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, this compound increases the synaptic concentration of these neurotransmitters. Additionally, this compound has been shown to inhibit the reuptake of serotonin by binding to the serotonin transporter (SERT), further potentiating serotonergic signaling.[4] This dual action suggests a synergistic antidepressant effect.

Signaling Pathway of this compound's Action

Caption: this compound's dual inhibition of MAO-A and SERT.

Pharmacokinetics and Bioavailability: The Knowledge Gap

A thorough review of publicly accessible scientific literature reveals a significant lack of quantitative pharmacokinetic data for this compound in animal models. Parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t½), and oral bioavailability (F%) have not been widely published.

To facilitate future research and data comparison, the following tables are provided as templates for the systematic recording of pharmacokinetic parameters upon experimental determination.

Table 1: Pharmacokinetic Parameters of this compound Following Intravenous Administration

| Animal Model | Dose (mg/kg) | C₀ (ng/mL) | AUC₀-t (ng·h/mL) | AUC₀-∞ (ng·h/mL) | t½ (h) | Cl (L/h/kg) | Vd (L/kg) |

| Rat | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| Mouse | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| Dog | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| Monkey | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

Table 2: Pharmacokinetic Parameters of this compound Following Oral Administration

| Animal Model | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) | AUC₀-∞ (ng·h/mL) | t½ (h) | F (%) |

| Rat | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| Mouse | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| Dog | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| Monkey | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

Proposed Experimental Protocol for Pharmacokinetic Profiling of this compound in Rats

The following section outlines a generalized, yet detailed, experimental protocol for determining the pharmacokinetic parameters of this compound in a rat model. This protocol should be adapted and validated based on the specific objectives of the study.

Animal Model

-

Species: Sprague-Dawley or Wistar rats

-

Sex: Male and/or female (justification for sex selection should be provided)

-

Weight: 200-250 g

-

Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water. Animals should be fasted overnight prior to dosing.

Drug Formulation and Administration

-

Formulation: this compound should be dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose, saline with a small percentage of a solubilizing agent like Tween 80). The stability and homogeneity of the formulation should be confirmed.

-

Intravenous (IV) Administration: A single bolus dose (e.g., 1-5 mg/kg) should be administered via the tail vein.

-

Oral (PO) Administration: A single dose (e.g., 5-20 mg/kg) should be administered via oral gavage.

Experimental Workflow for Pharmacokinetic Study

Caption: Generalized workflow for a preclinical pharmacokinetic study.

Blood Sampling

-

Method: Serial blood samples (approximately 0.2 mL) should be collected from the tail vein or jugular vein at predetermined time points.

-

Time Points (IV): Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

Time Points (PO): Pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

Sample Processing: Blood samples should be collected into tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice. Plasma should be separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

Bioanalytical Method

-

Technique: A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is recommended for the quantification of this compound in plasma.

-

Sample Preparation: Protein precipitation or liquid-liquid extraction can be employed to extract this compound and an appropriate internal standard from the plasma matrix.

-

Chromatography: Reverse-phase chromatography using a C18 column with a gradient mobile phase of acetonitrile and water with formic acid is a common starting point for method development.

-

Mass Spectrometry: Detection should be performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for optimal sensitivity and selectivity.

-

Validation: The method must be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Pharmacokinetic Analysis

-

Pharmacokinetic parameters should be calculated using non-compartmental analysis of the plasma concentration-time data with appropriate software (e.g., WinNonlin).

Conclusion

While this compound presents an interesting pharmacological profile with its dual mechanism of action, a significant gap exists in the public knowledge of its preclinical pharmacokinetics and bioavailability in animal models. This technical guide has summarized the known aspects of its mechanism and provided a detailed, albeit generalized, framework for conducting the necessary pharmacokinetic studies. The generation of robust and reproducible pharmacokinetic data in various animal species is an essential step in the further development and potential clinical application of this compound. Researchers are encouraged to utilize the proposed methodologies as a foundation for their investigations and to contribute their findings to the scientific community to build a more complete understanding of this compound.

References

- 1. This compound: a monoamine oxidase-A and serotonin uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. The reversible MAO inhibitor, this compound, inhibits serotonin uptake in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound--a review of its pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Brofaromine: An In-depth Analysis of its Anxiolytic and Antidepressant Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brofaromine is a selective and reversible inhibitor of monoamine oxidase A (MAO-A) that also possesses serotonin reuptake inhibitory properties.[1][2][3] This dual mechanism of action suggests a potential synergistic effect, positioning this compound as a promising candidate for the treatment of both anxiety and depression.[1] This technical guide provides a comprehensive overview of the preclinical pharmacological data supporting the anxiolytic and antidepressant effects of this compound, with a focus on detailed experimental protocols, quantitative data, and the underlying signaling pathways.

Core Pharmacological Action: Dual Inhibition

This compound's primary mechanism of action involves the selective and reversible inhibition of MAO-A, an enzyme crucial for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[2][4] By inhibiting MAO-A, this compound increases the synaptic availability of these neurotransmitters. In addition to its MAO-A inhibitory activity, this compound also acts as a serotonin reuptake inhibitor, further enhancing serotonergic neurotransmission.[3][5] This dual action is believed to contribute to its therapeutic potential in mood and anxiety disorders.

Preclinical Efficacy in Models of Anxiety and Depression

The anxiolytic and antidepressant-like effects of this compound have been evaluated in various preclinical models. The most notable evidence comes from the rat social conflict test, a sensitive paradigm for detecting the effects of anxiolytic and antidepressant drugs.

Social Conflict Test in Rats

The social conflict test is an animal model that induces anxiety by pairing a rewarding behavior (such as drinking or eating) with a punishing stimulus (such as a mild electric shock). Anxiolytic compounds typically increase the rate of the punished behavior.

The social conflict test protocol involves training rats to press a lever for a food reward. Once the behavior is established, a conflict is introduced where some of the lever presses are simultaneously rewarded with food and punished with a mild foot shock. The frequency of responding during these punished periods is the primary measure of anxiety; an increase in punished responding is indicative of an anxiolytic effect.

Apparatus: A standard operant conditioning chamber equipped with a lever, a food dispenser, and a grid floor capable of delivering a mild electric shock.

Procedure:

-

Training Phase: Rats are first trained to press a lever for a food reward on a continuous reinforcement schedule.

-

Conflict Phase: Once a stable response rate is achieved, the conflict procedure is introduced. This typically consists of alternating periods of non-punished and punished responding. During the punished periods, each lever press results in both a food reward and a mild, brief electric shock.

-

Drug Administration: this compound or a vehicle is administered to the animals prior to the test session.

-

Data Collection: The number of lever presses during both non-punished and punished periods is recorded.

| Treatment Group | Dose Range (mg/kg) | Change in Punished Responding | Reference |

| This compound | Not Specified | Significant Increase | [3] |

| Vehicle Control | N/A | Baseline Responding | [3] |

Note: Specific dose-response data and statistical values are not available in the reviewed literature.

Neurochemical Effects of this compound

Microdialysis studies in rats have provided insights into the neurochemical changes induced by this compound in the brain.

Experimental Protocol: In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals.

Procedure:

-

Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region of interest (e.g., frontal cortex, hippocampus).

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid. Neurotransmitters from the extracellular space diffuse across the dialysis membrane into the perfusate.

-

Sample Collection: The collected dialysate is then analyzed using techniques like high-performance liquid chromatography (HPLC) to quantify the levels of neurotransmitters and their metabolites.

-

Drug Administration: this compound or vehicle is administered, and changes in neurotransmitter levels are monitored over time.

Quantitative Data: Neurochemical Effects

Studies have shown that this compound administration leads to a significant increase in extracellular serotonin levels in the brain.[6]

| Brain Region | This compound Effect on Serotonin | Reference |

| Plasma | Increased Concentration | [6] |

Note: Specific dose-response data and statistical values from preclinical microdialysis studies are not detailed in the available review literature.

Signaling Pathways and Experimental Workflows

The dual mechanism of action of this compound can be visualized to understand its impact on serotonergic neurotransmission.

Caption: Dual inhibitory action of this compound on MAO-A and SERT.

Caption: Experimental workflow for the rat social conflict test.

Conclusion

The preclinical evidence for this compound demonstrates its potential as an anxiolytic and antidepressant agent, primarily through its dual mechanism of inhibiting MAO-A and serotonin reuptake. While the rat social conflict test provides qualitative support for its efficacy, a notable gap exists in the publicly available literature regarding detailed quantitative data from other standard preclinical models such as the forced swim test and the elevated plus maze. Further research providing dose-response relationships and direct comparisons with other anxiolytics and antidepressants in these models would be invaluable for a more complete understanding of this compound's preclinical profile. The neurochemical data confirms its action on the serotonergic system, consistent with its proposed mechanism of action. The provided diagrams offer a clear visualization of its molecular mechanism and the experimental workflow used to assess its anxiolytic potential. This in-depth guide serves as a foundational resource for researchers and professionals in the field of drug development, highlighting both the promise of this compound and the areas where further preclinical investigation is warranted.

References

- 1. This compound--a review of its pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound: a monoamine oxidase-A and serotonin uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound [medbox.iiab.me]

- 5. Serotonin uptake inhibition by the monoamine oxidase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Monoamine oxidase inhibitors phenelzine and this compound increase plasma serotonin and decrease 5-hydroxyindoleacetic acid in patients with major depression: relationship to clinical improvement - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for In Vivo Administration of Brofaromine in Rodents: Application Notes and Detailed Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the in vivo administration of Brofaromine in rodent models. This compound is a selective and reversible inhibitor of monoamine oxidase A (MAO-A) and also exhibits serotonin reuptake inhibition, making it a compound of interest for neuropharmacological research.[1][2][3] The following sections detail the necessary materials, preparation of dosing solutions, and step-by-step protocols for oral and subcutaneous administration. Additionally, a summary of available pharmacokinetic data in rodents is presented, along with diagrams illustrating the experimental workflow and the compound's mechanism of action.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rodents

| Parameter | Value | Species | Route of Administration | Dosage | Source |

| Tmax (Time to Maximum Concentration) | ~1 hour | Rat | Oral | 72 mg/kg | [4] |

| Cmax (Maximum Concentration) | 229.24 ± 64.26 ng/mL | Rat | Oral | 72 mg/kg | [4] |

| t½ (Half-life) | 10.61 ± 0.2 hours | Rat | Oral | 72 mg/kg | [4] |

| Bioavailability | ~16% | Rat | Oral vs. IV | 72 mg/kg (oral) vs. 18 mg/kg (IV) | [4] |

Note: Pharmacokinetic data for this compound in rodents is limited in publicly available literature. The data presented is based on a study of a structurally related compound and should be considered as an estimate. Researchers are advised to conduct pilot pharmacokinetic studies for their specific experimental conditions.

Table 2: Recommended Dosages of this compound in Rodent Studies

| Route of Administration | Dosage Range | Species | Application | Source |

| Oral (p.o.) | 10 - 100 mg/kg | Rat/Mouse | Behavioral studies, Neurochemical analysis | [3] |

| Subcutaneous (s.c.) | 3 - 30 mg/kg | Rat | Neurochemical analysis | [3] |

Experimental Protocols

Materials

-

This compound hydrochloride

-

Vehicle for oral administration: Sterile water or 0.5% (w/v) Carboxymethyl cellulose (CMC) in sterile water

-

Vehicle for subcutaneous administration: Sterile saline (0.9% NaCl)

-

Appropriate gavage needles for mice or rats (e.g., 20-22 gauge, 1.5-2.5 inches)

-

Sterile syringes and needles (e.g., 25-27 gauge)

-

Vortex mixer

-

Sonicator (optional)

-

Analytical balance

-

pH meter and adjustment solutions (if necessary)

-

Rodent restraint devices

Preparation of Dosing Solutions

1. Oral Administration Vehicle Preparation (0.5% CMC):

-

Weigh the required amount of Carboxymethyl cellulose (CMC).

-

Slowly add the CMC to the sterile water while continuously stirring to prevent clumping.

-

Continue stirring until the CMC is fully dissolved. A magnetic stirrer can be used for this purpose.

-

The final solution should be clear and slightly viscous.

2. This compound Solution for Oral Gavage:

-

Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.

-

Weigh the this compound hydrochloride accurately.

-

Suspend or dissolve the this compound in the chosen vehicle (sterile water or 0.5% CMC).

-

Vortex the solution thoroughly to ensure a uniform suspension. If the compound does not readily dissolve, brief sonication may be applied.

-

Visually inspect the solution for homogeneity before each administration.

3. This compound Solution for Subcutaneous Injection:

-

Calculate the required amount of this compound.

-

Weigh the this compound hydrochloride accurately.

-

Dissolve the this compound in sterile saline (0.9% NaCl).

-

Vortex the solution until the compound is completely dissolved.

Administration Procedures

1. Oral Gavage:

-

Accurately weigh the animal to determine the precise volume of the dosing solution to be administered. The maximum recommended volume for oral gavage in mice is 10 mL/kg and for rats is 5-10 mL/kg.

-

Properly restrain the animal to prevent movement and ensure accurate administration.

-

Measure the length of the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach.

-

Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The animal should swallow the tube as it is advanced. Do not force the needle if resistance is met.

-

Once the needle is in the correct position, administer the this compound solution slowly and steadily.

-

Withdraw the needle gently and return the animal to its cage.

-

Monitor the animal for any signs of distress or adverse reactions following the procedure. The stress of oral gavage itself can influence experimental outcomes.[5]

2. Subcutaneous Injection:

-

Accurately weigh the animal to determine the injection volume. The recommended maximum volume for a single subcutaneous injection site in mice is 1-2 mL and in rats is 5-10 mL.

-

Restrain the animal appropriately.

-

Lift the loose skin over the dorsal (back) or flank area to form a "tent".

-

Insert a sterile needle (25-27 gauge) into the base of the skin tent, parallel to the body.

-

Aspirate briefly to ensure the needle is not in a blood vessel.

-

Inject the this compound solution slowly.

-

Withdraw the needle and gently massage the injection site to aid in the dispersal of the solution.

-

Return the animal to its cage and monitor for any local or systemic adverse reactions.

Mandatory Visualizations

Caption: Experimental Workflow for In Vivo this compound Administration.

Caption: this compound's Dual Mechanism of Action in the Synapse.

References

- 1. This compound--a review of its pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Serotonin uptake inhibition by the monoamine oxidase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: a monoamine oxidase-A and serotonin uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Utilizing Brofaromine to Elucidate MAO-A Function in Neuronal Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoamine oxidase A (MAO-A) is a critical enzyme in the central nervous system, responsible for the degradation of key neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][2][3] Its dysregulation has been implicated in a variety of neuropsychiatric disorders, making it a significant target for therapeutic intervention and basic research. Brofaromine is a potent and selective, reversible inhibitor of MAO-A (RIMA), which also exhibits serotonin reuptake inhibiting properties.[4][5] This dual action makes it a valuable tool for studying the intricate roles of MAO-A in neuronal function and dysfunction. These application notes provide detailed protocols for utilizing this compound in primary neuronal cultures and the SH-SY5Y human neuroblastoma cell line to investigate MAO-A activity, its impact on neurotransmitter levels, and its potential neuroprotective effects.

Mechanism of Action

This compound acts as a competitive and reversible inhibitor of MAO-A, preventing the breakdown of monoamine neurotransmitters.[6][7] This leads to an increase in the synaptic availability of serotonin, norepinephrine, and to a lesser extent, dopamine.[2] Additionally, this compound has been shown to inhibit the reuptake of serotonin, further enhancing serotonergic neurotransmission.[4][8]

Data Presentation

The following tables summarize key quantitative data for this compound based on available literature. It is important to note that optimal concentrations and effects may vary depending on the specific cell type and experimental conditions.

Table 1: Inhibitory Activity of this compound

| Parameter | Value | Cell/System Type | Reference |

| IC₅₀ for MAO-A | ~0.2 µM | Not specified in vitro | [9][10] |

| Inhibition Type | Reversible, Competitive | Not specified in vitro | [6][7] |

Table 2: Effects of this compound on Neurotransmitter Dynamics (Primarily based on in vivo and platelet studies; in vitro neuronal data requires further characterization)

| Parameter | Observation | Putative Concentration Range (in vitro) | Reference |

| Extracellular Serotonin (5-HT) | Increased | 1 - 10 µM | [11][12] |

| 5-Hydroxyindoleacetic Acid (5-HIAA) | Decreased | 1 - 10 µM | [11] |

| Serotonin Reuptake Inhibition | Moderate Inhibition | 1 - 10 µM | [4][9] |

Mandatory Visualizations

Caption: Signaling pathway of MAO-A and targets of this compound.

Caption: Experimental workflow for studying this compound in neuronal cultures.

Experimental Protocols

Protocol 1: Culture of Primary Cortical Neurons

This protocol is adapted from established methods for primary rodent neuron culture.

Materials:

-

Timed-pregnant rodent (e.g., Sprague-Dawley rat, E18)

-

Hanks' Balanced Salt Solution (HBSS), ice-cold

-

Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin

-

Poly-L-lysine coated culture plates/coverslips

-

Trypsin-EDTA (0.25%)

-

Fetal Bovine Serum (FBS)

-

DNase I

-

Sterile dissection tools

Procedure: